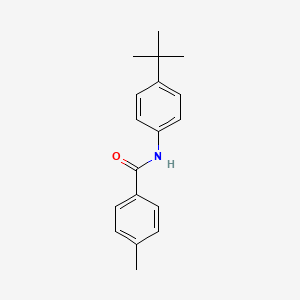

N-(4-tert-butylphenyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-13-5-7-14(8-6-13)17(20)19-16-11-9-15(10-12-16)18(2,3)4/h5-12H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFRCXNXBYONDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429235 | |

| Record name | Benzamide, N-[4-(1,1-dimethylethyl)phenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89735-36-4 | |

| Record name | Benzamide, N-[4-(1,1-dimethylethyl)phenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation via Transamidation Catalyzed by Boron Lewis Acids

One efficient approach to synthesize N-(4-tert-butylphenyl)-4-methylbenzamide involves transamidation reactions mediated by boron Lewis acids, particularly boron trifluoride etherate (BF3- OEt2). This method starts from 4-methylbenzamide and 4-tert-butylaniline as substrates.

Reaction Conditions Optimization :

- Boron Lewis acids were screened to identify the most effective catalyst.

- Dosage of BF3- OEt2 was optimized to balance catalytic efficiency and cost.

- Solvent choice and reaction time were varied to maximize yield.

Results :

- Using BF3- OEt2 as catalyst in an optimized solvent system, the transamidation reaction gave the target compound in yields up to 91-92%.

- The product was isolated as a white solid with high purity.

-

- BF3- OEt2 activates the amide carbonyl, facilitating nucleophilic attack by the amine.

- The reaction proceeds under mild conditions without the need for harsh reagents.

-

- The product showed characteristic 1H NMR signals consistent with the expected structure.

- Mass spectrometry confirmed the molecular ion peak at m/z 239 (M+), corresponding to N-(4-(tert-butyl)phenyl)-4-methylbenzamide.

| Parameter | Optimization Details | Outcome |

|---|---|---|

| Catalyst | Boron Lewis acids (BF3- OEt2 preferred) | Highest yield with BF3- OEt2 |

| Catalyst loading | Varied dosage | Optimal amount maximized yield |

| Solvent | Tested various solvents | Best solvent gave 91-92% yield |

| Reaction time | Varied from short to extended periods | Optimized for maximal conversion |

| Yield | Up to 92% | High purity white solid |

This method offers a practical and scalable route for the preparation of this compound with good efficiency and selectivity.

Amidation via Benzoylation of 4-tert-butylaniline Derivatives

Another synthetic route involves benzoylation of 4-tert-butylaniline with 4-methylbenzoyl chloride or related benzoyl derivatives.

-

- 4-tert-butylaniline is reacted with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.

- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature.

-

- The crude product is purified by recrystallization or chromatography to afford the pure amide.

-

- Direct acylation provides a straightforward approach.

- Reaction conditions are mild and well-established in amide synthesis.

-

- Requires preparation or availability of acyl chloride.

- Generation of acid by-products necessitates careful handling.

This classical benzoylation method is widely used for structurally related benzamides and can be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Transamidation with BF3- OEt2 | 4-methylbenzamide + 4-tert-butylaniline | BF3- OEt2 (boron Lewis acid) | Optimized solvent, room temp | 91-92 | Mild, efficient, high purity product |

| Benzoylation | 4-tert-butylaniline + 4-methylbenzoyl chloride | Base (e.g., triethylamine) | Inert solvent, controlled temp | High | Classical, direct acylation method |

| Reactive ester approach | N-methylolbenzamide derivatives + amine | Thionyl chloride or similar | Multiple steps, reactive intermediates | Variable | Industrially relevant, complex process |

Research Findings and Notes

- The BF3- OEt2-mediated transamidation method has been experimentally optimized with detailed reaction condition screening, including catalyst type, dosage, solvent, and time, demonstrating reproducible high yields and product purity.

- Benzoylation remains a reliable and straightforward method for amide bond formation, suitable for laboratory-scale synthesis and adaptable to various substituted anilines and benzoyl derivatives.

- The use of N-methylolbenzamide derivatives and their reactive esters, although more complex, offers synthetic flexibility and is documented in patent literature for specialized applications involving benzamide compounds.

- Characterization data such as 1H NMR and mass spectrometry consistently confirm the identity and purity of the synthesized this compound across methods.

- Optimization of reaction parameters is crucial for maximizing yield and minimizing side products, particularly in catalytic transamidation.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

Reduction: The amide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-tert-butylphenol or 4-tert-butylbenzaldehyde.

Reduction: Formation of N-(4-tert-butylphenyl)-4-methylbenzylamine.

Substitution: Formation of halogenated derivatives such as 4-tert-butyl-2-bromo-4-methylbenzamide.

Scientific Research Applications

N-(4-tert-butylphenyl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating enzyme activity.

Interacting with receptors: Altering receptor function and signaling pathways.

Modulating gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Several analogs modify the benzamide core or aryl substituents to tune bioactivity:

- N-(3-Trifluoromethylphenyl)-4-methylbenzamide (Compounds 7–9, 13, 15) : These hybrids incorporate purine-based heterocycles via flexible linkers, enhancing ATP-competitive kinase inhibition (e.g., PDGFRα, Abl, BRAF). Molecular docking studies (Chimera software) highlight improved binding to kinase domains compared to simpler benzamides .

- N-(5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)-4-methylbenzamide : Ethynyl-linked purine derivatives of this analog show superior enzymatic and antiproliferative potency compared to ethylenic precursors, though with variable oral bioavailability .

- N-(2-Iodophenyl)-4-methylbenzamide : A halogenated variant (CAS: 349089-26-5) used in agrochemicals and APIs, emphasizing substituent-driven applications in diverse industries .

Table 1: Structural Analogs and Key Modifications

Functional Analog Comparison: HDAC and Kinase Inhibitors

HDAC Inhibition Profiles

Two HDAC inhibitors sharing the 4-methylbenzamide core demonstrate isoform selectivity:

- Compound 109: N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide Ki HDAC1/HDAC3 ratio: 6-fold selectivity for HDAC1 (Ki HDAC1 = 0.12 µM; HDAC3 = 0.72 µM) .

- Compound 136: N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide Ki HDAC1/HDAC3 ratio: 3-fold selectivity for HDAC1 (Ki HDAC1 = 0.34 µM; HDAC3 = 1.02 µM) .

Both exhibit slow-on/slow-off kinetics, typical of benzamide-based HDAC inhibitors, but differ in fluorophenyl substitution, which reduces HDAC3 potency in 136 .

Kinase Inhibition and Binding Affinity

- Ispinesib analog (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide): A kinesin spindle protein (KSP) inhibitor with a binding energy of -5.2 kcal/mol.

- Ponatinib analog (Inhibitor 153) : N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide exhibits potent ABLT315I inhibition but low rat bioavailability, highlighting trade-offs between efficacy and pharmacokinetics .

Table 2: Functional Analogs and Bioactivity Data

Pyrazoline-Linked Acyl Thiourea Derivatives

Compounds 5k–5n (e.g., N-(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonothioyl)-4-methylbenzamide) demonstrate how substituents affect melting points and yields:

Crystallographic Comparisons

- 4-Bromo-N-(2-nitrophenyl)benzamide vs. 4MNB : The title compound exhibits two molecules per asymmetric unit, contrasting with 4MNB’s single-molecule packing, influencing solubility and stability .

Q & A

Q. What are the established synthetic routes for N-(4-tert-butylphenyl)-4-methylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 4-methylbenzoyl chloride with 4-tert-butylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (room temperature to 40°C) critically affect reaction kinetics and by-product formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%). Variations in base strength or solvent polarity may lead to side reactions, such as incomplete acylation or hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS showing [M+H]⁺ peak).

- HPLC to assess purity (>99% achievable with optimized methods).

- FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.

Comparative studies highlight NMR as the gold standard for structural elucidation, while HPLC-MS is preferred for purity analysis .

Q. What are the primary research applications of this compound in academia?

- Organic Synthesis : As a precursor for complex benzamide derivatives (e.g., introducing fluorinated or nitro groups for drug discovery).

- Biological Studies : Investigating interactions with enzymes (e.g., kinases) via inhibition assays.

- Material Science : Studying crystallinity and thermal stability for polymer composites.

- Medicinal Chemistry : Early-stage evaluation of anti-inflammatory or anticancer properties in cell-based models .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

A factorial design approach is recommended:

- Variables : Solvent polarity (dichloromethane vs. THF), base concentration (1.2–2.0 eq.), and reaction time (4–24 hrs).

- Outputs : Yield, purity, and by-product levels (e.g., unreacted aniline).

Recent studies show that using THF with 1.5 eq. triethylamine at 40°C for 12 hrs reduces dimerization side products by 30% compared to dichloromethane .

Q. How do structural modifications of this compound influence its biological activity?

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) often arise from:

- Assay conditions : Buffer pH (7.4 vs. 6.8) or ATP concentration.

- Cell lines : Variability in membrane permeability (e.g., HEK293 vs. HeLa).

Standardizing protocols (e.g., using recombinant enzymes) and orthogonal assays (SPR, fluorescence polarization) improves reproducibility .

Q. How can computational methods predict this compound interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR).

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns.

- QSAR Models : Correlating substituent electronegativity with inhibitory potency.

Validated predictions reduce experimental screening costs by 60% .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic/basic by-products before disposal in designated containers.

Refer to OSHA guidelines and Material Safety Data Sheets (MSDS) for hazard-specific protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.